Xeniolide-F

Description

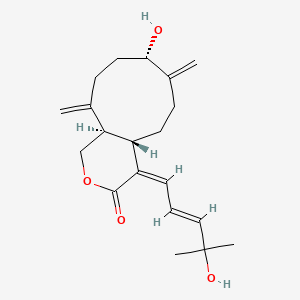

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4Z,4aS,8S,11aR)-8-hydroxy-4-[(E)-4-hydroxy-4-methylpent-2-enylidene]-7,11-dimethylidene-1,4a,5,6,8,9,10,11a-octahydrocyclonona[c]pyran-3-one |

InChI |

InChI=1S/C20H28O4/c1-13-8-10-18(21)14(2)7-9-15-16(6-5-11-20(3,4)23)19(22)24-12-17(13)15/h5-6,11,15,17-18,21,23H,1-2,7-10,12H2,3-4H3/b11-5+,16-6-/t15-,17+,18+/m1/s1 |

InChI Key |

DKAXGACCDFMXHY-ZZCQCBSDSA-N |

Isomeric SMILES |

CC(C)(/C=C/C=C\1/[C@H]2CCC(=C)[C@H](CCC(=C)[C@@H]2COC1=O)O)O |

Canonical SMILES |

CC(C)(C=CC=C1C2CCC(=C)C(CCC(=C)C2COC1=O)O)O |

Synonyms |

xeniolide F xeniolide-F |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Xeniolide F

Marine Biological Sources of Xeniolide-F

The primary sources of this compound and its structural analogs are sessile marine organisms, which rely on chemical defenses for survival.

Soft corals of the genus Xenia (family Xeniidae) are well-documented as prolific producers of a diverse array of bioactive diterpenoids, with xenicane-type skeletons being the most common. researchgate.netnih.gov This genus is recognized as a rich source of xeniolides, which are a significant subgroup of these metabolites. tandfonline.com

The initial isolation of this compound was from a species of the genus Xenia. researchgate.net In 2002, researchers reported the discovery of two new xeniolides, this compound and 9-hydroxythis compound, from a Xenia sp. specimen collected from the Togian Islands near Sulawesi, Indonesia. researchgate.netnih.govnih.gov These compounds were found alongside other known metabolites, isoxeniolide-A and 7,8-oxido-isoxeniolide-A. researchgate.netnih.gov Subsequent studies on other Xenia species, such as Xenia umbellata from Taiwan, have also yielded related compounds like 9-hydroxythis compound, further establishing the genus as a key biological source for this structural class of molecules. tandfonline.comtandfonline.com

| Compound | Species | Location of Collection | Co-isolated Compounds | Reference |

|---|---|---|---|---|

| This compound | Xenia sp. | Togian Islands, Indonesia | 9-hydroxythis compound, isoxeniolide-A, 7,8-oxido-isoxeniolide-A | researchgate.netnih.gov |

| 9-hydroxythis compound | Xenia sp. | Togian Islands, Indonesia | This compound, isoxeniolide-A, 7,8-oxido-isoxeniolide-A | researchgate.netnih.gov |

| 9-hydroxythis compound | Xenia umbellata | Taiwan | Xenibelatols A and B, 7,8-oxido-isoxeniolide, florlide C | tandfonline.comtandfonline.com |

While the Xenia genus is a primary source, this compound and its derivatives have also been identified in other octocorals, indicating a broader distribution within this subclass of marine invertebrates. Research has shown that gorgonian corals can also produce these compounds. Notably, this compound was also found in a sample of the gorgonian Acanthogorgia inermis. ethz.ch

Furthermore, the closely related derivative, 9-hydroxythis compound, was isolated from the Taiwanese octocoral Asterospicularia laurae. researchgate.netmdpi.comnih.gov The discovery of xeniolides in other genera such as Acanthogorgia and Asterospicularia highlights that the biosynthetic pathways for these compounds are not exclusive to the Xenia genus. nih.govethz.ch The deep-sea gorgonian Paragorgia arborea has also been found to produce a variety of xeniolide diterpenoids, such as acalycixeniolide F and coraxeniolide A, further expanding the range of marine organisms known to synthesize these complex molecules. acs.orgnih.govresearchgate.net

| Compound | Organism | Type of Organism | Reference |

|---|---|---|---|

| This compound | Acanthogorgia inermis | Gorgonian (Octocoral) | ethz.ch |

| 9-hydroxythis compound | Asterospicularia laurae | Soft Coral (Octocoral) | mdpi.comnih.gov |

| Acalycixeniolide F | Paragorgia arborea | Gorgonian (Octocoral) | acs.orgnih.gov |

Extraction and Purification Strategies

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by sophisticated purification techniques to separate the target compound from a complex mixture of other metabolites.

Chromatography is the cornerstone of the purification process for xeniolides. The general procedure begins with the extraction of the soft coral biomass using organic solvents, such as a mixture of dichloromethane (B109758) and methanol. phcog.com This crude extract contains a vast number of different compounds.

To isolate individual metabolites, the extract is subjected to a series of chromatographic separations. phcog.com This typically involves multiple column chromatography steps with varying stationary and mobile phases. Common techniques used in the isolation of this compound and its analogs include:

Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.

Sephadex LH-20 Column Chromatography: Employed for further separation based on molecular size. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): The final purification step often relies on semi-preparative HPLC, utilizing both normal-phase and reversed-phase columns to achieve high purity of the isolated compounds. nih.govresearchgate.netnih.gov

The structures of the purified compounds, including this compound, are then determined using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

| Technique | Purpose | Reference |

|---|---|---|

| Silica Gel Chromatography | Initial fractionation of crude extract | researchgate.netnih.gov |

| Sephadex LH-20 | Size-exclusion separation | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification of compounds | nih.govresearchgate.netnih.gov |

Modern advancements in analytical chemistry have enabled more efficient and targeted approaches to natural product discovery. One such powerful technique is Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)-based molecular networking. mdpi.comnih.gov

This method was successfully applied to the investigation of the soft coral Asterospicularia laurae. mdpi.com By analyzing the fragmentation patterns of the molecules in the crude extract, researchers can create molecular networks that cluster structurally related compounds. This allows for rapid "dereplication," which is the process of identifying known compounds in a mixture, and highlights clusters that may contain new, undiscovered molecules. mdpi.comnih.gov In the study of A. laurae, this approach indicated that the organism was a rich source of xenicane-type diterpenes, leading to the targeted isolation of six known compounds, including 9-hydroxythis compound, and four new asterolaurins. researchgate.netmdpi.comnih.gov This strategy streamlines the discovery process, allowing researchers to focus their purification efforts on sources that are most likely to yield compounds of interest.

Structural Elucidation and Stereochemical Assignment of Xeniolide F

Spectroscopic Analysis for Structural Determination

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like Xeniolide-F. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and reveals the connectivity between atoms. tandfonline.comacs.org

Table 1: ¹H NMR Data for 9-hydroxythis compound (a representative Xeniolide) (Data presented here is for 9-hydroxythis compound as a close structural analog to this compound) tandfonline.com

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.58 | m | |

| 3 | 2.20 | m | |

| 4a | 3.15 | m | |

| 5 | 1.85 | m | |

| 6 | 2.05, 2.35 | m | |

| 7 | 5.35 | d | 9.0 |

| 9 | 4.30 | br s | |

| 10 | 2.10 | m | |

| 12 | 5.75 | s | |

| 13 | 4.95, 5.10 | s | |

| 14 | 1.95 | s | |

| 15 | 1.60 | s | |

| 18 | 4.20, 4.85 | d | 12.5 |

| 19 | 1.70 | s | |

| 20 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Data for 9-hydroxythis compound (a representative Xeniolide) (Data presented here is for 9-hydroxythis compound as a close structural analog to this compound) tandfonline.com

| Position | δC (ppm) |

| 1 | 145.2 |

| 2 | 40.5 |

| 3 | 35.1 |

| 4 | 134.5 |

| 4a | 48.2 |

| 5 | 28.9 |

| 6 | 39.8 |

| 7 | 125.1 |

| 8 | 140.1 |

| 9 | 75.3 |

| 10 | 45.6 |

| 11 | 149.8 |

| 11a | 82.1 |

| 12 | 121.5 |

| 13 | 112.8 |

| 14 | 20.1 |

| 15 | 18.2 |

| 16 | 170.5 |

| 18 | 70.1 |

| 19 | 16.5 |

| 20 | 15.8 |

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. For the xeniolides isolated alongside this compound, HR-ESI-MS was used to establish their molecular formulas, which is a critical first step in structural elucidation. tandfonline.comnih.gov For instance, the molecular formula of a related compound was determined by observing the sodium adduct ion peak [M+Na]⁺. tandfonline.com This information reveals the degrees of unsaturation, guiding the interpretation of other spectroscopic data.

In addition to NMR and MS, other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy are often used to identify key functional groups.

Infrared (IR) Spectroscopy: IR analysis of related xeniolides has revealed characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the lactone ring, and carbon-carbon double bonds (C=C). tandfonline.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy can indicate the presence of conjugated systems within the molecule. For example, a conjugated dieneone moiety in a xeniolide structure gives rise to a specific absorption maximum in the UV spectrum. phcog.com

Stereochemical Assignment Methodologies

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a challenging but essential aspect of structural elucidation. For this compound and its relatives, this was primarily achieved through detailed analysis of NMR data. psu.edu

In ¹H NMR spectroscopy, the coupling constant (J-value) describes the interaction between neighboring protons and provides valuable information about their dihedral angle. This relationship is crucial for determining the relative stereochemistry of substituents on a ring system. For example, in related xeniolide structures, a large coupling constant between two protons on adjacent carbons often indicates a trans relationship, while a smaller coupling constant suggests a cis relationship. phcog.com This method was instrumental in assigning the configuration of various stereocenters within the complex nine-membered ring of the xeniolide skeleton. acs.orgphcog.com

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that detects protons that are close to each other in space, typically within 5 Ångstroms. This is independent of the number of bonds separating them. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are spatially proximate. The relative stereochemistry of this compound was established through NOESY experiments. psu.edu By identifying key NOE correlations, researchers can deduce the relative orientation of atoms and functional groups. For instance, an NOE correlation between a methyl group and a proton on the ring can establish their position on the same face of the molecule. acs.orgphcog.com

Computational Approaches for Configuration Assignment

The definitive assignment of the absolute stereochemistry of complex natural products like xeniolides is a significant challenge, primarily due to the conformational flexibility of their nine-membered ring systems. While the planar structure of this compound was established through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), its absolute configuration has not been conclusively determined through dedicated computational studies as of the latest available literature. researchgate.netmdpi.com However, the stereochemical elucidation of closely related xeniolide and xeniaphyllane diterpenes frequently relies on a combination of spectroscopic data and sophisticated computational methods. These approaches provide a powerful toolkit for assigning the three-dimensional structure of such molecules.

The principal computational method employed for determining the absolute configuration of these marine diterpenes is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra calculated using Time-Dependent Density Functional Theory (TDDFT). acs.orgnih.gov This quantum mechanical approach has become a benchmark for the stereochemical assignment of new natural products. nih.gov

The general workflow for TDDFT-ECD calculations involves several key steps:

Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics force fields. This is a critical step, as the calculated ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). Common functionals like B3LYP are used with a suitable basis set (e.g., 6-311G(d,p)). nih.gov

TDDFT Calculations: For each optimized conformer, the excitation energies and rotational strengths are calculated using TDDFT. A popular and effective level of theory for these calculations on similar molecules has been M06-2X/def2-TZVP. universityofgalway.ie

Spectral Simulation and Comparison: The calculated rotational strengths are used to generate a simulated ECD spectrum, which is then compared to the experimentally measured spectrum. A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the confident assignment of the absolute configuration. nih.gov

For instance, in the stereochemical elucidation of miolenol, a related diterpene with a similar complex ring system, TDDFT-ECD calculations were pivotal. nih.gov The calculated ECD spectrum for the (2R, 3S, 10R, 18R) enantiomer showed an excellent match with the experimental spectrum, leading to its unambiguous assignment. nih.govdrillopedia.com

The table below summarizes the typical parameters used in the computational assignment of stereochemistry for compounds structurally related to this compound.

| Computational Method | Parameter | Typical Implementation for Xeniolide-type Compounds | Reference |

| Conformational Search | Method | Molecular Mechanics (e.g., MMFF) | nih.gov |

| Geometry Optimization | Functional | B3LYP | nih.gov |

| Basis Set | 6-311G(2d,p) | nih.gov | |

| Solvation Model | Polarizable Continuum Model (PCM) | drillopedia.com | |

| TDDFT-ECD Calculation | Functional | M06-2X | universityofgalway.ie |

| Basis Set | def2-TZVP | universityofgalway.ie | |

| Software | Gaussian, SpecDis | drillopedia.com | |

| Alternative Approaches | NMR Chemical Shift Calc. | GIAO method with DFT | nih.gov |

| Statistical Analysis | DP4+ Probability Analysis | geomar.de | |

| Optical Rotation Calc. | DFT | geomar.de |

In cases where ECD spectroscopy is not feasible or conclusive, other computational approaches can be utilized. DFT-based calculations of ¹H and ¹³C NMR chemical shifts, followed by a DP4+ probability analysis, can help to determine the relative configuration of flexible molecules by comparing calculated shifts for all possible diastereomers with experimental data. geomar.de Furthermore, the calculation of optical rotation using DFT can serve as an additional tool to corroborate the assignment of the absolute configuration. geomar.de Although these methods have not been explicitly reported for this compound itself, they represent the current standard for the structural elucidation of new, complex marine natural products. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Xeniolide F

Exploration of Biological Effects in Cellular Models (Non-Clinical)

The biological effects of Xeniolide-F have been primarily investigated through its cytotoxic activity against various cancer cell lines in non-clinical, cellular models. Research has shown that this compound, often evaluated alongside other co-isolated compounds, demonstrated limited antiproliferative activity. researchgate.net

Initial studies on this compound, isolated from a Xenia sp. collected in Indonesia, reported its activity against a panel of murine and human tumor cell lines. scispace.com The findings indicated a half-maximal inhibitory concentration (IC50) greater than 1 µg/mL for all tested cell lines, suggesting low cytotoxic potency at the tested concentrations. researchgate.netscispace.com This has led some researchers to conclude that there is no conclusive information available regarding its antiproliferative activity. researchgate.netethz.chethz.ch Another report noted that the compound was found to be inactive when tested at a concentration of 100 μM against three different cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Organism | Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| P-388 | Mouse | Leukemia | > 1 | researchgate.net, scispace.com |

| A-549 | Human | Lung Carcinoma | > 1 | researchgate.net, scispace.com |

| HT-29 | Human | Colon Adenocarcinoma | > 1 | researchgate.net, scispace.com |

| MEL-28 | Human | Melanoma | > 1 | researchgate.net, scispace.com |

This table summarizes the reported in vitro cytotoxic activity of this compound against several cancer cell lines. The data indicates low cytotoxicity at the concentrations tested.

In Vitro Studies on Biological Activity Profiles

In vitro studies form the basis of our current understanding of this compound's biological activity profile. These studies have focused on evaluating its potential as an anticancer agent by measuring its cytotoxicity against selected cancer cells. researchgate.net

This compound was isolated from a species of soft coral, Xenia sp., found near the Togian Islands in Indonesia. scispace.comresearchgate.net Subsequent in vitro testing against mouse P-388 leukemia cells and human A-549 lung, HT-29 colon, and MEL-28 melanoma tumor cell lines showed an IC50 value greater than 1 µg/mL. researchgate.netscispace.com This level of activity is generally considered low, and as a result, the compound has not been a primary focus for extensive further development as a cytotoxic agent based on these initial screenings. The lack of potent activity has also been noted by other research groups, contributing to the assessment that conclusive data on its antiproliferative effects is limited. researchgate.netethz.ch

Proposed Mechanisms of Action at the Molecular and Cellular Levels

The specific molecular and cellular mechanisms of action for this compound have not yet been extensively detailed in the scientific literature. For many xenicane diterpenoids, a full understanding of their mechanism is still pending, partly due to the challenge of obtaining sufficient quantities of the natural product for in-depth studies. ethz.ch The complex structure of these molecules makes their total synthesis, which would provide more material for research, a significant challenge. beilstein-journals.orgd-nb.info

While direct mechanistic studies on this compound are scarce, research on other diterpenes isolated from Xenia species offers some potential, though unconfirmed, avenues for its action. For instance, certain diterpenes from Xenia elongata have been shown to induce apoptosis and may function as inhibitors of Hsp90 and histone deacetylases (HDACs), particularly HDAC6. dntb.gov.uanih.gov However, it is crucial to note that these mechanisms have not been directly demonstrated for this compound, and it remains unknown if it shares these properties. The biological activity of related compounds can be highly dependent on specific structural features, and the side chain of the molecule has been suggested as being critical for activity in some cases. nih.gov

Target Identification and Validation Research (Molecular Targets)

As of the current body of scientific literature, specific molecular targets for this compound have not been identified or validated. The initial biological screenings, which showed low cytotoxicity, have not prompted extensive target deconvolution studies for this particular compound. researchgate.netscispace.com

The process of identifying a molecular target typically involves demonstrating a direct interaction between the compound and a biological macromolecule (like an enzyme or receptor) that leads to a therapeutic effect. For many natural products, including xenicane diterpenoids, this is a resource-intensive process that is often undertaken only for compounds that show significant promise in initial bioactivity assays. The limited antiproliferative activity reported for this compound has meant that research has not progressed to this stage. ethz.ch Further investigation, potentially spurred by advances in synthetic chemistry that would make this compound more accessible, would be required to identify and validate any specific molecular targets. beilstein-journals.orgd-nb.info

Structure Activity Relationship Sar Studies of Xeniolide F and Its Analogues

Design and Synthesis of Xeniolide-F Derivatives and Analogues for SAR

The synthesis of this compound and its analogues is a challenging task due to its complex molecular architecture, which includes a nine-membered carbocyclic ring. researchgate.net Synthetic efforts are fundamental to SAR studies as they provide access to derivatives with targeted structural modifications that are not available from natural sources.

One notable approach towards the synthesis of (-)-Xeniolide-F was reported by Hiersemann and co-workers, who focused on the construction of the δ-lactone portion of the A ring. nih.govtu-dortmund.de Their strategy employed a catalytic asymmetric Claisen rearrangement to establish the critical stereocenters at the C2 and C3 positions. nih.gov The synthesis began with 2-butyne-1,4-diol (B31916) and proceeded through several steps to form an allyl vinyl ether intermediate. researchgate.net This intermediate then underwent a copper(II)-catalyzed Claisen rearrangement to yield a key intermediate with high diastereo- and enantioselectivity. nih.gov Subsequent transformations, including a Wittig reaction, desilylation, and lactonization, successfully produced the δ-lactone core of this compound. nih.gov While this work laid a significant foundation for the total synthesis, the completion of the synthesis of this compound from this intermediate has not yet been reported. nih.gov

The development of a divergent synthetic route is highly desirable for SAR studies, as it would allow for the creation of a library of this compound analogues. researchgate.net A proposed common intermediate for the synthesis of various Xenia diterpenoids could facilitate such a divergent approach, enabling the systematic modification of different parts of the this compound scaffold to investigate their impact on biological activity. researchgate.net

Systematic Structural Modifications and Their Impact on Biological Interactions

While specific SAR studies on a series of this compound derivatives are not extensively documented in publicly available literature, general insights can be drawn from studies on related xeniolide compounds. The biological activity of xeniolides is often linked to the presence and orientation of various functional groups on their unique nine-membered ring structure.

For instance, studies on other xeniolides isolated from soft corals of the genus Xenia have demonstrated a range of cytotoxic activities against various cancer cell lines. The potency of these compounds often varies based on substitutions on the carbocyclic ring and the stereochemistry of the molecule.

The table below summarizes the cytotoxic activity of some recently discovered xeniolides, which can provide a preliminary understanding of the structural features that may influence bioactivity within this class of compounds.

| Compound | Cell Line | IC50 (µg/mL) |

| Xeniolide O | MCF-7 | >23.2 |

| HepG2 | >30.6 | |

| HeLa | 6.7 ± 1.00 | |

| Related Sesquiterpene 2 | HeLa | 12.8 ± 0.50 |

| Related Sesquiterpene 3 | MCF-7 | 2.4 ± 0.20 |

| HepG2 | 3.1 ± 0.10 | |

| HeLa | 0.9 ± 0.05 | |

| Related Steroid 7 | HeLa | 11.5 ± 2.20 |

Data sourced from a study on isoprenoid derivatives from Xenia umbellata. mdpi.com

These findings suggest that even within the broader class of compounds isolated from Xenia, small structural variations can lead to significant differences in biological activity against different cancer cell lines. For a comprehensive SAR of this compound, future studies would need to systematically modify its structure, for example, by altering the substituents on the nine-membered ring, modifying the lactone ring, and changing the stereochemistry at various chiral centers, and then evaluating the biological activity of these synthesized analogues.

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, DFT)

Computational chemistry offers powerful tools to investigate the structure-activity relationships of natural products like this compound at a molecular level. Techniques such as molecular docking and Density Functional Theory (DFT) can provide insights into how these molecules interact with biological targets and can help rationalize experimentally observed activities.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of molecules. For this compound, DFT could be employed to analyze its conformational preferences, determine the stability of different isomers, and calculate electronic properties that may be related to its reactivity and biological activity. A computational analysis of a related synthetic intermediate suggested that the cyclohexane (B81311) ring adopts a twisted boat conformation in its ground state, highlighting the utility of such methods in understanding the three-dimensional structure of these complex molecules. researchgate.net

The application of these computational methods to a series of this compound analogues would be invaluable for building a predictive SAR model. This would involve docking each analogue into a relevant biological target and correlating the calculated binding energies with their experimentally determined biological activities.

Elucidation of Key Pharmacophoric Features for this compound Activities

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the pharmacophore of this compound is essential for designing new molecules with similar or enhanced activity.

The key pharmacophoric features of a molecule are typically identified through a combination of experimental SAR data and computational modeling. For the xeniolide class of compounds, these features would likely include:

Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups present in the xeniolide scaffold are potential hydrogen bond donors and acceptors, which can form crucial interactions with biological targets.

Hydrophobic Regions: The carbocyclic core of this compound provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar regions of a binding site.

3D Spatial Arrangement: The rigid, three-dimensional shape of the molecule, dictated by its multiple stereocenters, is a critical determinant of its ability to fit into a specific binding pocket.

While a specific pharmacophore model for this compound has not been published, the synthesis and biological evaluation of a diverse set of analogues would be the first step in generating the necessary data to build such a model. researchgate.net Computational methods could then be used to align the active analogues and identify the common chemical features and their spatial arrangement that are essential for activity. This pharmacophore model would serve as a valuable tool for virtual screening of compound libraries to identify new potential lead compounds with the desired biological activity.

Advanced Analytical and Methodological Developments for Xeniolide F Research

High-Resolution Spectroscopic Techniques (Beyond Basic Elucidation)

The definitive structural analysis of Xeniolide-F and its analogues relies on a suite of high-resolution spectroscopic methods. While initial characterization may establish the core structure, advanced techniques are crucial for unambiguously determining molecular formulas and complex stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a foundational tool, providing extremely accurate mass measurements. This precision allows for the confident determination of a compound's molecular formula. nih.govmdpi.com For instance, in the analysis of related xeniolides, HRESIMS data, such as the observation of a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, is the first step in confirming the elemental composition. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. Modern this compound research employs a variety of two-dimensional (2D) NMR experiments to assemble the molecular puzzle:

Correlation Spectroscopy (COSY): This experiment is used to identify proton-proton (¹H-¹H) coupling networks, revealing adjacent protons and helping to piece together spin systems within the molecule, such as the side chains and portions of the carbocyclic ring. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are critical for determining the relative stereochemistry of the molecule. They detect protons that are close in space, even if they are not directly bonded. The observation of NOE or ROE cross-peaks between specific protons provides definitive evidence for their relative spatial orientation, which is essential for defining the configuration of chiral centers. mdpi.comsemanticscholar.orgacs.org

The data below summarizes the application of these techniques in the study of xenicane diterpenoids.

| Spectroscopic Technique | Purpose in this compound Research | Typical Data Output |

| HRESIMS | Determination of exact mass and molecular formula. | High-precision m/z value (e.g., 319.2269 for a [M+H]⁺ ion). nih.gov |

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration (number of protons), and multiplicity (coupling). | Chemical shifts (δH) in ppm, coupling constants (J) in Hz. |

| ¹³C NMR | Identifies the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary). | Chemical shifts (δC) in ppm. |

| COSY | Establishes ¹H-¹H spin-spin coupling networks to connect adjacent protons. | Cross-peaks between correlated protons. nih.gov |

| HSQC | Correlates each proton with its directly attached carbon atom. | Cross-peaks linking ¹H and ¹³C signals. nih.gov |

| HMBC | Connects protons and carbons over two to three bonds, revealing the carbon skeleton. | Cross-peaks between distant ¹H and ¹³C signals. researchgate.net |

| NOESY/ROESY | Determines spatial proximity of protons to establish relative stereochemistry. | Cross-peaks between protons that are close in 3D space. semanticscholar.org |

Chromatographic Separation Advances for this compound Isolation

The isolation of pure this compound from a complex biological matrix, such as a soft coral extract, is a significant challenge. Modern chromatographic strategies have evolved to offer higher resolution and efficiency, enabling the purification of target compounds even when they are present in low concentrations. nih.gov The process is typically multi-step, beginning with coarse separation and progressing to fine purification. ijpsjournal.com

The initial step often involves solvent extraction of the freeze-dried coral biomass, followed by a preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC). nih.gov VLC, often performed on a reversed-phase (C18) stationary phase, allows for the separation of the crude extract into several fractions of decreasing polarity (e.g., by eluting with a water-to-methanol-to-dichloromethane gradient). nih.gov This pre-purification step enriches the concentration of diterpenoids in specific fractions, facilitating subsequent isolation. nih.gov

High-Performance Liquid Chromatography (HPLC) is the key technology for the final purification of xeniolides. nih.gov Advances in HPLC include the development of highly efficient columns and sensitive detectors.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for purifying moderately polar compounds like this compound. It employs a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comsemanticscholar.org

Preparative and Semi-Preparative HPLC: These systems use larger columns and can handle higher sample loads, allowing for the isolation of milligram quantities of pure compounds required for complete spectroscopic analysis and biological testing. nih.gov

High-Resolution Flash Chromatography (HRFC): This technique bridges the gap between traditional column chromatography and HPLC, offering better resolution than the former with higher loading capacity than the latter, making it an effective intermediate purification step. nih.gov

Thin-Layer Chromatography (TLC): Preparative TLC is sometimes used for the final purification of small quantities of compounds from simpler fractions. phcog.com

The table below outlines a typical chromatographic workflow for isolating a xeniolide.

| Chromatographic Stage | Technique Used | Purpose |

| Initial Fractionation | Vacuum Liquid Chromatography (VLC) | Coarse separation of the crude extract into fractions of varying polarity. nih.gov |

| Intermediate Purification | Column Chromatography (CC), High-Resolution Flash Chromatography (HRFC) | Further separation of enriched fractions to reduce complexity. nih.govphcog.com |

| Final Purification | High-Performance Liquid Chromatography (HPLC), often reversed-phase (RP-HPLC) | Isolation of the pure compound from minor impurities. nih.govmdpi.com |

| Analytical Control | Analytical HPLC, Thin-Layer Chromatography (TLC) | To monitor the purity of fractions throughout the isolation process. phcog.com |

Chemoinformatic and Cheminformatic Approaches in this compound Discovery

Chemoinformatics (or cheminformatics) combines chemistry, computer science, and information science to analyze vast datasets of chemical information. ncsu.edu In the context of natural product discovery, these computational approaches are used to store, search, and analyze molecular data to predict properties and guide research, thereby accelerating the discovery of novel compounds like this compound. nih.govnih.gov

Core chemoinformatic approaches applicable to xeniolide research include:

Descriptor Computation: Molecules are converted into mathematical representations (descriptors) that quantify their properties, such as molecular weight, number of rotatable bonds, and polar surface area. researchgate.net These descriptors allow for the rapid computational filtering and analysis of large virtual compound libraries.

Structural Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, this technique is used to search databases for known compounds that are structurally related to a newly discovered molecule. ncsu.edu This can provide immediate clues about the potential bioactivity of a new xeniolide.

Virtual Library Generation: Computational tools can enumerate all possible stereoisomers or derivatives of a core structure like the xenicane skeleton, creating vast virtual libraries for in silico screening against biological targets. nih.gov

In Silico ADMET Prediction: Chemoinformatic models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Applying these models early in the discovery process helps prioritize compounds with more drug-like properties.

While specific studies applying chemoinformatics directly to this compound are not prominent, the principles are broadly used in modern drug discovery to streamline the process from hit identification to lead optimization. frontiersin.org

Future Perspectives and Research Directions for Xeniolide F

Unexplored Biosynthetic Avenues

The biogenesis of xenicane diterpenoids, the class to which Xeniolide-F belongs, is an area ripe for investigation. The current biosynthetic hypothesis suggests that these compounds originate from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). beilstein-journals.orgethz.ch This proposal is based on structural similarities to the biosynthesis of caryophyllene (B1175711) sesquiterpenes. beilstein-journals.org The presumed pathway involves the cyclization of GGPP to form a xeniane skeleton, which is then subjected to various oxidative modifications to yield the diverse family of xenicins and xeniolides. researchgate.net

However, the precise enzymatic machinery and the sequence of events leading to the formation of the characteristic nine-membered carbocycle of the xenicanes remain largely elusive. ethz.ch An alternative pathway has also been proposed, involving the direct cyclization of geranyllinalool, an isomer of GGPP. researchgate.net Key questions that future research must address include:

Identification of Key Enzymes: The specific cyclases, oxygenases (such as P450s), and tailoring enzymes responsible for constructing the this compound scaffold are unknown. Genomic and transcriptomic analysis of Xenia species, coupled with heterologous expression studies, could identify the gene clusters involved.

Intermediate Isolation and Characterization: The proposed intermediates, such as the dialdehyde (B1249045) precursor to xeniolides, have not been definitively isolated or characterized in vivo. researchgate.net Isotopic labeling studies could trace the flow of precursors through the pathway and help trap these transient molecules.

Regulatory Control: Understanding how the production of this compound and related metabolites is regulated in the source organism in response to environmental or ecological stimuli is a complete unknown.

Elucidating these biosynthetic pathways is not only of fundamental scientific interest but could also pave the way for biotechnological production of this compound and its analogs.

Novel Synthetic Methodologies

The total synthesis of this compound has not yet been accomplished, presenting a significant challenge and opportunity for synthetic organic chemists. beilstein-journals.orgresearchgate.net The primary difficulty lies in the stereocontrolled construction of the densely functionalized nine-membered ring, which contains a sterically demanding (E)-configured endocyclic olefin. nih.govbeilstein-journals.org

Past research has laid important groundwork. Notably, a synthetic approach toward a key precursor of (-)-Xeniolide-F was reported, utilizing a catalytic asymmetric Claisen rearrangement to establish the critical stereocenters at the C2 and C3 positions. beilstein-journals.orgresearchgate.net This strategy successfully produced the δ-lactone ring system of the molecule. beilstein-journals.org However, the subsequent formation of the nine-membered ring and completion of the synthesis remain unresolved. beilstein-journals.orgresearchgate.net

Future synthetic endeavors should focus on developing novel methodologies to overcome these hurdles:

Advanced Ring-Closing Strategies: Techniques like ring-closing metathesis (RCM), radical cyclizations, or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Nozaki-Hiyama-Kishi) could be explored to forge the challenging cyclononene (B11951088) core. acs.org

Fragmentation Approaches: Tandem reactions, such as a proposed Reformatskii/Grob fragmentation strategy, could be employed to construct the nine-membered ring from more readily accessible bicyclic precursors. researchgate.net

Successfully completing the total synthesis of this compound would not only be a landmark achievement in natural product synthesis but would also provide essential access to the quantities of the compound needed for in-depth biological evaluation.

Deeper Elucidation of Mechanistic Pathways

While many xenicane diterpenoids exhibit interesting biological activities, including antiproliferative effects, very little is known about their molecular mechanisms of action. ethz.chacs.org For this compound specifically, there is no conclusive information available regarding its antiproliferative activity or its cellular targets. ethz.chethz.ch This knowledge gap represents a major barrier to its development as a potential therapeutic lead or biological probe.

Future research must prioritize the elucidation of its mechanistic pathways through a combination of chemical biology and systems biology approaches:

Target Identification: Unbiased screening methods such as thermal proteome profiling (TPP), affinity chromatography using immobilized this compound analogs, or activity-based protein profiling (ABPP) could identify the direct protein binding partners of this compound within the cell.

Pathway Analysis: Once a target is identified, downstream pathway perturbations can be investigated using techniques like proteomics, phosphoproteomics, and transcriptomics to understand the functional consequences of target engagement.

Cellular Phenotyping: High-content imaging and analysis can be used to observe the morphological and functional changes in cells upon treatment with this compound, providing clues about the cellular processes it affects.

Without a clear understanding of its mechanism, the potential of this compound remains speculative. These studies are critical to defining its true biological function and therapeutic applicability.

Diversification of this compound Chemical Space for Biological Probe Development

Natural products like this compound serve as excellent starting scaffolds for the development of chemical probes to study biological systems. ethz.ch The diversification of the this compound structure is a promising avenue for creating a library of related compounds with potentially new or optimized biological activities.

Nature itself provides a template for this diversification, with the co-isolation of related compounds like 9-hydroxythis compound from the same Xenia species. nih.govpsu.edu This demonstrates that the core scaffold is amenable to modification.

Future research should focus on two main areas:

Semi-synthesis: Using this compound isolated from its natural source, chemists can perform modifications on its existing functional groups (e.g., the lactone, double bonds, hydroxyl groups) to create a first-generation library of analogs.

Divergent Total Synthesis: A flexible synthetic route, once established, would be invaluable. It would allow for the introduction of functional handles, such as alkynes or azides, for click chemistry. These handles would enable the attachment of fluorescent dyes, biotin (B1667282) tags, or affinity labels, transforming this compound derivatives into powerful biological probes for target validation and imaging studies. rsc.org

By systematically exploring the chemical space around the this compound core, it may be possible to develop highly potent and selective modulators of novel biological targets.

Role of this compound in Ecological Interactions (e.g., Chemical Ecology)

The production of a complex and structurally unique secondary metabolite like this compound by a soft coral is unlikely to be accidental. These compounds often play crucial roles in the organism's survival and interaction with its environment. researchgate.net The study of these interactions is the focus of chemical ecology. ruhr-uni-bochum.de

Soft corals, being sessile marine invertebrates, rely heavily on chemical defenses to deter predators, combat pathogens, and compete for space with other organisms like corals and algae. ethz.ch Xenicane diterpenoids are widely considered to be key components of this chemical arsenal. researchgate.net

The specific ecological role of this compound is currently unknown, presenting an exciting research opportunity. Future investigations could explore several hypotheses:

Antifeedant Properties: Assays could be conducted to determine if this compound deters feeding by common coral predators (corallivores), such as certain species of fish or sea stars.

Antifouling Activity: The compound could be tested for its ability to inhibit the settlement and growth of larvae from biofouling organisms (e.g., barnacles, algae), which compete for space on the reef.

Antimicrobial Effects: this compound could protect the soft coral from pathogenic bacteria, fungi, or viruses present in the marine environment.

Allelopathy: The compound might be released into the water to inhibit the growth or recruitment of nearby competing corals or other benthic organisms.

Understanding the ecological function of this compound would provide a more complete picture of its biological significance and the selective pressures that led to its evolution.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Xeniolide-F, and how can researchers validate purity and structural integrity?

- Methodological Answer : Follow protocols for isolation or synthesis detailed in peer-reviewed studies, emphasizing nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural validation. For purity, use mass spectrometry (MS) and elemental analysis. Include raw spectral data in supplementary materials to enable replication .

- Key Data : Provide retention times (HPLC), δ-values (NMR), and m/z ratios (MS) in tabular format, cross-referenced with literature values.

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Validate methods using spike-and-recovery experiments at varying concentrations (e.g., 1 nM–10 µM) .

- Critical Step : Report limits of detection (LOD) and quantification (LOQ) alongside precision (RSD < 15%) and accuracy (80–120% recovery) metrics .

Q. How should researchers design initial dose-response studies for this compound in cellular models?

- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) to identify IC50/EC50 values. Include positive/negative controls and triplicate replicates. Pre-screen for cytotoxicity via MTT assays .

- Data Reporting : Tabulate viability percentages with standard deviations and curve-fit parameters (e.g., Hill slope, R² values).

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct orthogonal assays (e.g., Western blotting, CRISPR knockouts) to confirm target engagement. Analyze confounding variables like off-target effects or batch-to-batch compound variability .

- Case Study : If one study reports apoptosis induction while another observes autophagy, perform time-course experiments with dual staining (Annexin V/LC3) and pathway inhibitors .

Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing intervals. Test formulations (e.g., nanoencapsulation) and compare bioavailability via area-under-the-curve (AUC) analysis .

- Advanced Design : Include tissue distribution studies (e.g., liver, kidney) and histopathology to assess organ-specific toxicity .

Q. How should researchers address variability in this compound’s activity across different cell lines or animal strains?

- Methodological Answer : Perform genome-wide association studies (GWAS) or transcriptomic profiling to identify genetic modifiers. Use isogenic cell lines or inbred animal models to control for genetic background .

- Data Analysis : Apply multivariate regression to correlate genetic markers (e.g., SNPs) with response variability .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing nonlinear responses in this compound experiments?

- Answer : Use nonlinear regression (e.g., four-parameter logistic model) for dose-response data. For heterogeneous variances, apply Welch’s ANOVA or mixed-effects models. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How can researchers ensure reproducibility in this compound studies when scaling from in vitro to in vivo models?

- Answer : Adopt the ARRIVE guidelines for animal studies: detail sample size calculations, randomization, and blinding. Share raw data (e.g., plasma concentrations, behavioral scores) in repositories like Figshare .

Q. What ethical and technical considerations apply to long-term this compound exposure studies?

- Answer : Monitor cumulative toxicity via serial blood tests and organ biopsies. Include an independent ethics review and justify humane endpoints early in the study design .

Data Conflict Resolution Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.